molecular formula C11H11N3 B1425714 1-Propyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-81-7

1-Propyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1425714
M. Wt: 185.22 g/mol
InChI Key: ZQTHNHXICUXMMI-UHFFFAOYSA-N
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Description

“1-Propyl-1,3-benzodiazole-5-carbonitrile” is a chemical compound with the molecular formula C11H11N3 . It is a derivative of benzimidazole, a class of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “1-Propyl-1,3-benzodiazole-5-carbonitrile” can be represented by the InChI code 1S/C11H11N3/c1-2-5-14-8-13-10-6-9(7-12)3-4-11(10)14/h3-4,6,8H,2,5H2,1H3 . The molecular weight of this compound is 185.23 .

Scientific Research Applications

1. Synthesis and Antimicrobial Activities

A study by Al‐Azmi and Mahmoud (2020) explored the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which were then evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

2. Novel Synthesis Approaches

Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) developed an efficient approach for synthesizing a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a sequential one-pot, four-component condensation reaction (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

3. Novel Derivatives and Their Reactivity

Ali, Ragab, Abdelghafar, and Farag (2016) conducted a study focusing on the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold, exploring their reactivity towards various compounds (Ali et al., 2016).

4. Microwave-Assisted Synthesis of Novel Compounds

Karati, Kumar, and Mahadik (2022) researched the development of a sustainable microwave-assisted scheme for synthesizing novel 5-(benzylidene amino)-1-phenyl-1H-pyrazole-4-carbonitrile congeners, highlighting the efficiency of this method (Karati, Kumar, & Mahadik, 2022).

5. Synthesis and Characterization of Antimicrobial Compounds

Research by Mahdi (2015) involved synthesizing various substituted benzothiazole containing tetrahydropyrano[2,3-c]pyrazole-5-carbonitriles and evaluating their antibacterial activity against various bacteria (Mahdi, 2015).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-propylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-5-14-8-13-10-6-9(7-12)3-4-11(10)14/h3-4,6,8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTHNHXICUXMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1,3-benzodiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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